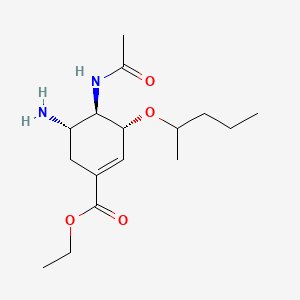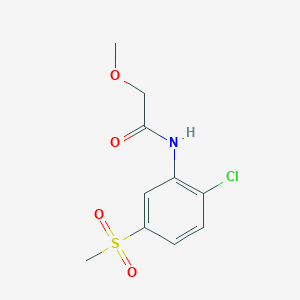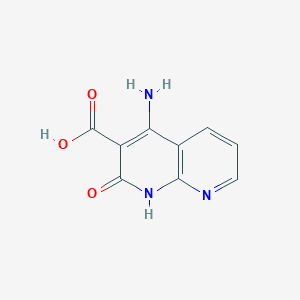
n-(1h-Pyrazol-4-yl)-2-(o-tolylthio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-(1h-Pyrazol-4-yl)-2-(o-tolylthio)acetamide: is a synthetic organic compound that belongs to the class of pyrazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-(1h-Pyrazol-4-yl)-2-(o-tolylthio)acetamide typically involves the reaction of 1H-pyrazole with o-tolylthiol and acetic anhydride. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
n-(1h-Pyrazol-4-yl)-2-(o-tolylthio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Medicine: It could be investigated for its potential as a therapeutic agent in treating various diseases.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of n-(1h-Pyrazol-4-yl)-2-(o-tolylthio)acetamide would depend on its specific biological or chemical activity. Generally, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The pyrazole ring and the thioacetamide moiety could play crucial roles in binding to these targets and modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- n-(1h-Pyrazol-4-yl)-2-(p-tolylthio)acetamide
- n-(1h-Pyrazol-4-yl)-2-(m-tolylthio)acetamide
- n-(1h-Pyrazol-4-yl)-2-(phenylthio)acetamide
Uniqueness
n-(1h-Pyrazol-4-yl)-2-(o-tolylthio)acetamide is unique due to the presence of the o-tolylthio group, which can influence its chemical reactivity and biological activity. The position of the tolyl group can affect the compound’s ability to interact with molecular targets and its overall stability.
Eigenschaften
Molekularformel |
C12H13N3OS |
|---|---|
Molekulargewicht |
247.32 g/mol |
IUPAC-Name |
2-(2-methylphenyl)sulfanyl-N-(1H-pyrazol-4-yl)acetamide |
InChI |
InChI=1S/C12H13N3OS/c1-9-4-2-3-5-11(9)17-8-12(16)15-10-6-13-14-7-10/h2-7H,8H2,1H3,(H,13,14)(H,15,16) |
InChI-Schlüssel |
CYFXWJQIJFOOSO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1SCC(=O)NC2=CNN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1-Dimethylethyl N-[(methylthio)[(1-oxopropyl)imino]methyl]carbamate](/img/structure/B14908073.png)
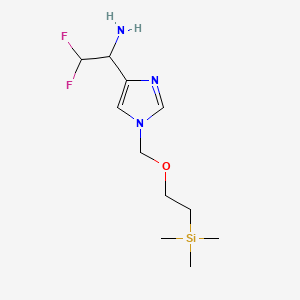

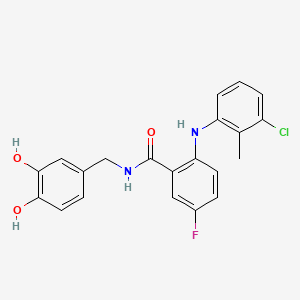
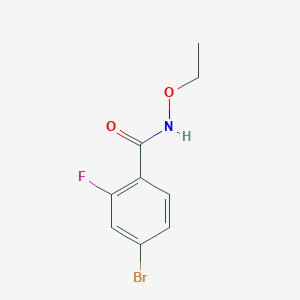

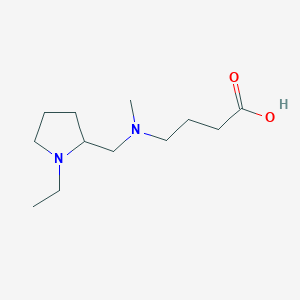
![2-({[3-(Morpholin-4-yl)propyl]amino}methyl)phenol](/img/structure/B14908127.png)
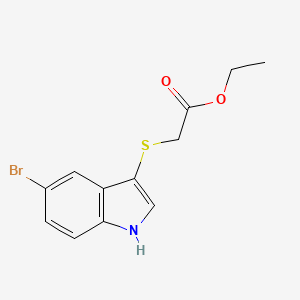
![methyl (4Z)-2-methyl-4-{[5-({[(4-methylphenyl)sulfonyl]amino}methyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B14908143.png)
